3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone
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Overview
Description
3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is an organic compound with the molecular formula C16H15BrOS It is characterized by the presence of a bromophenyl group and a methylphenyl group connected through a sulfanyl bridge to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and 4-methylacetophenone as the primary starting materials.
Formation of the Sulfanyl Bridge: The 4-bromothiophenol undergoes a nucleophilic substitution reaction with 4-methylacetophenone in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the sulfanyl bridge, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromophenyl and methylphenyl groups may interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfanyl]-1-(4-ethylphenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanone
Uniqueness
3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is unique due to the presence of both bromophenyl and methylphenyl groups, which confer distinct chemical properties and reactivity. The combination of these groups with the sulfanyl bridge and propanone backbone makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-12-2-4-13(5-3-12)16(18)10-11-19-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANTXTKWNNDHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-22-8 |
Source
|
Record name | 3-((4-BROMOPHENYL)THIO)-1-(4-METHYLPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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